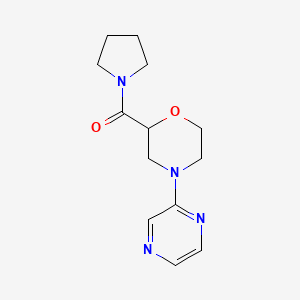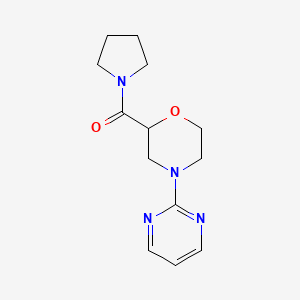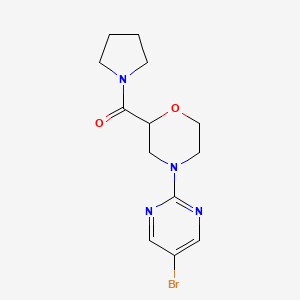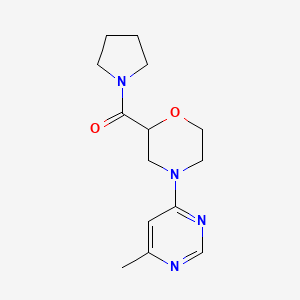![molecular formula C15H22N4OS B6470853 4-[1-(2-methylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine CAS No. 2640880-61-9](/img/structure/B6470853.png)
4-[1-(2-methylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-(2-methylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine: is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a thiomorpholine ring, a piperidine ring, and a methylated pyrimidinyl group, making it a versatile molecule for chemical synthesis and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-methylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine typically involves multiple steps, starting with the preparation of the core thiomorpholine and piperidine structures. One common approach is to first synthesize thiomorpholine and then introduce the piperidine-3-carbonyl group through a series of reactions involving acylation and subsequent functional group modifications.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of thiomorpholine to sulfoxides or sulfones.
Reduction: : Reduction of the pyrimidinyl group or other functional groups.
Substitution: : Replacement of hydrogen atoms or other substituents on the rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include:
Oxidation: : Thiomorpholine sulfoxides and sulfones.
Reduction: : Reduced pyrimidinyl derivatives and other reduced forms of the compound.
Substitution: : Substituted thiomorpholines and piperidines with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-[1-(2-methylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it suitable for creating diverse chemical libraries for drug discovery and material science research.
Biology
In biological research, this compound can serve as a probe or inhibitor in studies involving enzyme activity and protein interactions. Its ability to interact with specific molecular targets makes it valuable for understanding biological processes and developing therapeutic agents.
Medicine
The potential medicinal applications of this compound include its use as a lead compound in drug development. Its structural features may allow it to bind to specific receptors or enzymes, making it a candidate for the treatment of various diseases.
Industry
In the industrial sector, This compound can be utilized in the production of specialty chemicals, agrochemicals, and advanced materials. Its versatility and reactivity make it a valuable component in various chemical processes.
Wirkmechanismus
The mechanism by which 4-[1-(2-methylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an inhibitor by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological system and the desired therapeutic outcome.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[1-(4-methylpyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine
4-[1-(2-methylpyrimidin-4-yl)piperidine-2-carbonyl]thiomorpholine
Uniqueness
4-[1-(2-methylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine: stands out due to its specific substitution pattern and the presence of the methyl group on the pyrimidinyl ring. This structural difference can lead to distinct chemical and biological properties compared to similar compounds.
Eigenschaften
IUPAC Name |
[1-(2-methylpyrimidin-4-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4OS/c1-12-16-5-4-14(17-12)19-6-2-3-13(11-19)15(20)18-7-9-21-10-8-18/h4-5,13H,2-3,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMCJCJLCPBAQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCCC(C2)C(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-4-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6470779.png)
![5-chloro-6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B6470787.png)



![2-(pyrrolidine-1-carbonyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine](/img/structure/B6470830.png)

![2-(pyrrolidine-1-carbonyl)-4-[6-(trifluoromethyl)pyrimidin-4-yl]morpholine](/img/structure/B6470838.png)
![4-[1-(5-fluoropyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6470847.png)
![4-[1-(6-methylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6470859.png)
![4-[1-(5-chloropyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6470867.png)
![4-[1-(6-methylpyrazin-2-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6470875.png)
![4-[1-(4-methylpyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6470876.png)
